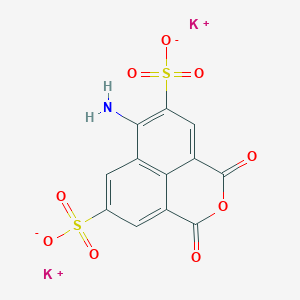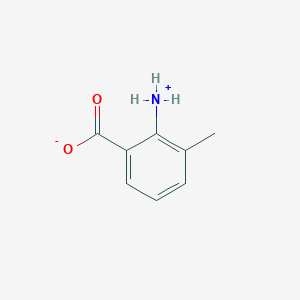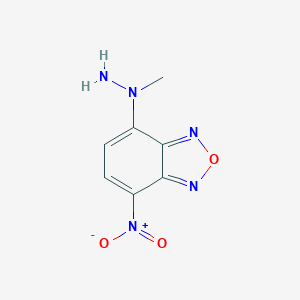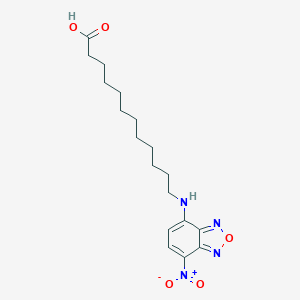
Ensulizole
Overview
Description
Scientific Research Applications
Ensulizole has several scientific research applications, including:
Mechanism of Action
Ensulizole exerts its effects by strongly absorbing UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Upon photoexcitation, this compound can induce damage on DNA, cause DNA strand breaks, and photosensitize the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. It is also capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation .
Biochemical Analysis
Biochemical Properties
Ensulizole absorbs strongly at UV-B wavelengths . It interacts with UV-B radiation, absorbing it and thereby protecting the skin from its harmful effects . The nature of these interactions is primarily physical, as this compound acts as a barrier that prevents UV-B radiation from penetrating the skin .
Cellular Effects
In vitro, this compound oxidizes guanine bases upon photoexcitation by UV-B and may cause photodamage on DNA, proteins, and lipids in the cellular context . This suggests that this compound can influence cell function by protecting these crucial biomolecules from UV-induced damage .
Molecular Mechanism
This compound strongly absorbs UV-B wavelengths . It offers protection against UV-B-induced cyclobutane pyrimidine dimers . Based on the findings in vitro and in cellulo, this compound induces damage on the DNA, causes DNA strand breaks, and photosensitizes the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation . This compound is capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation .
Temporal Effects in Laboratory Settings
Given its role as a UV-B protecting agent, it is reasonable to assume that its effects would be immediate upon exposure to UV-B radiation, providing protection as long as it remains on the skin .
Metabolic Pathways
As a sunscreen agent, it is primarily applied topically and acts on the skin’s surface, suggesting that it may not undergo significant metabolic processing .
Transport and Distribution
This compound, due to its water-soluble nature, is likely to be distributed in the aqueous layers of the skin following topical application
Subcellular Localization
As a sunscreen agent, it is primarily applied topically and acts on the skin’s surface, suggesting that it may not enter cells to a significant extent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ensulizole typically involves the sulfonation of 2-phenylbenzimidazole. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective sulfonation at the 5-position of the benzimidazole ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions, followed by purification steps such as crystallization or recrystallization to obtain the pure compound. The final product is then formulated into various sunscreen products .
Chemical Reactions Analysis
Types of Reactions
Ensulizole undergoes several types of chemical reactions, including:
Substitution: The sulfonic acid group in this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: UV-B radiation is a common condition for the oxidation reactions involving this compound.
Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions involving the sulfonic acid group.
Major Products
Comparison with Similar Compounds
Similar Compounds
Avobenzone: Absorbs UVA wavelengths and is often used in combination with ensulizole for broad-spectrum UV protection.
Titanium Dioxide: An inorganic UV filter that provides protection against both UVA and UVB wavelengths.
Zinc Oxide: Another inorganic UV filter with broad-spectrum protection properties.
Uniqueness
This compound is unique due to its water solubility, which makes it suitable for formulations that aim for a lighter, less oily feel on the skin. This property distinguishes it from other UV filters that are often oil-based .
properties
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJGUGAGLDPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038852 | |
| Record name | Ensulizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ensulizole strongly absorbs UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Based on the findings in vitro and in cellulo, ensulizole induces damage on the DNA, causes DNA strand breaks and photosensitizes the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. Ensulizole is capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation. | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
27503-81-7 | |
| Record name | 2-Phenylbenzimidazole-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ensulizole [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ensulizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENSULIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300, decomposes at 410 | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)


